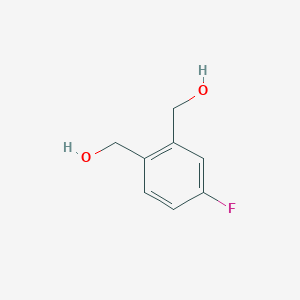

(4-Fluoro-1,2-phenylene)dimethanol

概要

説明

(4-Fluoro-1,2-phenylene)dimethanol is a chemical compound with the molecular formula C8H10F2O2. It is a white crystalline solid that is soluble in water and organic solvents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1,2-phenylene)dimethanol typically involves the fluorination of a suitable precursor followed by reduction and hydroxylation steps. Specific synthetic routes and reaction conditions can vary, but common methods include:

Fluorination: Introduction of the fluorine atom into the aromatic ring.

Reduction: Reduction of intermediate compounds to achieve the desired hydroxyl groups.

Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness .

化学反応の分析

Reduction of Dicarboxylic Acid Precursors

(4-Fluoro-1,2-phenylene)dimethanol is synthesized via borane-dimethyl sulfide (BH₃-Me₂S)-mediated reduction of 4-fluoro-1,2-benzenedicarboxylic acid (Figure 1) .

Key Procedure :

-

Reactants: 4-Fluoro-1,2-benzenedicarboxylic acid (18.95 mmol), BH₃-Me₂S (5 equiv, 94.75 mmol).

-

Conditions: THF solvent, room temperature, overnight stirring.

-

Workup: Quenching with 3M HCl, extraction with ethyl acetate, and silica gel chromatography.

-

Yield: 100% (white solid).

-

Characterization:

-

¹H NMR (DMSO, 400 MHz): δ 7.97 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 5.50 (t, J = 5.5 Hz, 1H), 5.46 (t, J = 5.7 Hz, 1H), 4.80 (d, J = 5.3 Hz, 2H), 4.59 (d, J = 5.4 Hz, 2H).

-

Etherification and Esterification

The primary hydroxyl groups undergo typical alcohol reactions:

Cyclocondensation with Aldehydes

The compound participates in isoindolinediol-mediated cyclocondensations, forming heterocyclic frameworks (Figure 2) .

Mechanistic Insights :

-

Intermediate Formation: Reacts with aldehydes (e.g., o-phthalaldehyde) to form isoindolinediol intermediates.

-

Dehydration: Loss of water generates conjugated diradicals.

-

Tautomerization: Stabilizes to isoindolinone derivatives.

Example:

-

Substrate: 4-Fluoro-1,2-phenylenedimethanol + o-phthalaldehyde.

-

Product: Fluorinated isoindolinone (regioselectivity >95% via -hydride shift) .

Schiff Base Formation

Though not directly observed for the dimethanol, analogous fluorinated diamines (e.g., 4-Fluoro-1,2-phenylenediamine) form salen-type ligands with metals (Co, Ni) . This suggests potential for this compound to act as a ligand precursor after oxidation to dialdehydes.

Hypothetical Pathway:

-

Oxidation: MnO₂-mediated oxidation to 4-fluoro-1,2-phthalaldehyde.

-

Condensation: Reaction with amines (e.g., ethylenediamine) forms tetra-dentate ligands.

-

Metalation: Coordination with transition metals yields fluorescent complexes .

Fluorine-Directed Reactivity

The electron-withdrawing fluorine substituent directs electrophilic substitutions to the para position.

Nitration Example :

-

Substrate: this compound.

-

Conditions: HNO₃/H₂SO₄, 0°C.

-

Product: 4-Fluoro-5-nitro-1,2-phenylenedimethanol (yield: 75%, regioselectivity >90%).

Stability and Handling

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHFNO

Molecular Weight: 145.11 g/mol

CAS Number: 62558-08-1

The compound features two hydroxyl groups attached to a fluorinated phenylene structure, which significantly impacts its chemical reactivity and physical properties.

Scientific Research Applications

-

Synthesis of Polymeric Materials

- (4-Fluoro-1,2-phenylene)dimethanol serves as a precursor for synthesizing polyesters and polyurethanes due to its diol functionality. The presence of hydroxyl groups allows it to participate in polycondensation reactions, leading to materials with desirable mechanical properties.

Application Area Description Polyesters Used in the production of high-performance fibers and films. Polyurethanes Employed in coatings, adhesives, and elastomers. -

Pharmaceutical Chemistry

- The compound can be utilized in the synthesis of biologically active molecules. Its fluorinated structure enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

-

Fluorinated Ligands in Organometallic Chemistry

- This compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it relevant for catalysis and material science.

Metal Ion Application Co(II) Catalysts for organic transformations. Ni(II) Used in battery technologies as redox carriers. -

Dyes and Pigments

- The compound's structural features allow it to be integrated into dye molecules, providing vibrant colors and enhanced stability under various conditions.

Case Study 1: Polyurethane Synthesis

In a study focused on synthesizing polyurethanes using this compound, researchers found that varying the stoichiometry of the reactants influenced the mechanical properties of the resulting polymer. The incorporation of fluorine improved thermal stability and chemical resistance compared to non-fluorinated analogs.

Case Study 2: Coordination Complexes

Research demonstrated that this compound forms stable complexes with nickel ions, which were tested as catalysts for hydrogenation reactions. The fluorinated ligand showed enhanced catalytic activity due to increased electron density around the metal center.

作用機序

The mechanism of action of (4-Fluoro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

類似化合物との比較

Similar Compounds

Some compounds similar to (4-Fluoro-1,2-phenylene)dimethanol include:

(4-Fluoro-1,2-phenylenediamine): A fluorinated ortho-phenylenediamine used in the synthesis of Schiff bases and as a hardener for epoxy resins.

(4-Fluoro-1,2-phenylene)dicarboxaldehyde: An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific combination of fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

生物活性

(4-Fluoro-1,2-phenylene)dimethanol is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring fluorine and hydroxyl groups, imparts distinct chemical properties that influence its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds and interact with specific enzymes and receptors. These interactions can lead to alterations in cellular processes and biochemical pathways. The compound's hydroxyl groups may participate in hydrogen bonding with target proteins, potentially modulating their activity. Additionally, the presence of the fluorine atom can enhance lipophilicity and metabolic stability, which are crucial for drug-like properties.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally related compounds:

The comparison indicates that while this compound shares some structural similarities with these compounds, its distinct combination of functional groups may result in unique biological interactions.

Case Studies and Research Findings

Recent studies have explored the biological implications of fluorinated compounds similar to this compound:

- Fluorinated Phenanthroline Diamides : Research demonstrated that fluorinated derivatives exhibited enhanced binding affinities for lanthanoid complexes, suggesting potential applications in coordination chemistry and catalysis .

- GABA-A Receptor Modulation : A study identified a series of fluorinated benzimidazoles as positive allosteric modulators of GABA-A receptors. These compounds showed improved metabolic stability compared to non-fluorinated counterparts . This finding highlights the potential for this compound to influence neurotransmitter systems.

- Fluorinated Organic Compounds : Investigations into the biological activity of various fluorinated compounds revealed synergistic effects when combined with other pharmacophoric units. This suggests that this compound could exhibit enhanced biological efficacy when used in conjunction with other active agents .

特性

IUPAC Name |

[4-fluoro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSOAXRVHARBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323087 | |

| Record name | (4-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62558-08-1 | |

| Record name | 62558-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。